molecular formula C11H15NSi B8732950 5-Methyl-2-trimethylsilanylethynylpyridine

5-Methyl-2-trimethylsilanylethynylpyridine

Cat. No. B8732950
M. Wt: 189.33 g/mol
InChI Key: PBDNIOPZROFNME-UHFFFAOYSA-N
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Patent
US07531541B2

Procedure details

To a solution of 2-bromo-5-methylpyridine (17.4 mmol) in 50 mL of degassed Et3N was added trimethylsilylacetylene (19.1 mmol), CuI, (1.74 mmol) and trans-dichlorobis(triphenylphosphine)palladium (1.74 mmol). The resulting solution was stirred at RT overnight under N2 atmosphere. The black solution was then hydrolyzed with 30 mL of H2O and extracted with Et20 (3×30 mL). Purification of the residue by column chromatography (hexane/Et2O 9/1) provided the desired compound in 81% yield as brown oil. 1H NMR (CDCI3) δ ppm: 0.08 (s, 9H, CH3); 2.30 (s, 3H, CH3); 7.41 (d, 1H, J=7.5 Hz, CHAT), 7.59 (d, 1H, J=7.5 Hz, CHAr); 8.41 (s, 1H, CHAr). 13C NMR (CDCl3) δ ppm: 0.0 (3C, CH3); 18.9 (1C, CH3); 94.0 (1C, C═C); 104.7 (1C, C═C); 126.1 (1C, CHAr); 132 (1C, Cq); 135.2 (1C, CHAr); 141.6 (1C, Cq); 150.7 (1C, CHAr).
Quantity
17.4 mmol
Type
reactant
Reaction Step One
Quantity
19.1 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.74 mmol
Type
catalyst
Reaction Step One
Quantity
1.74 mmol
Type
catalyst
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[CH3:9][Si:10]([C:13]#[CH:14])([CH3:12])[CH3:11]>CCN(CC)CC.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([C:14]#[C:13][Si:10]([CH3:12])([CH3:11])[CH3:9])=[N:3][CH:4]=1 |^1:26,45|

Inputs

Step One
Name
Quantity
17.4 mmol
Type
reactant
Smiles
BrC1=NC=C(C=C1)C
Name
Quantity
19.1 mmol
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
50 mL
Type
solvent
Smiles
CCN(CC)CC
Name
Quantity
1.74 mmol
Type
catalyst
Smiles
[Cu]I
Name
Quantity
1.74 mmol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at RT overnight under N2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
hydrolyzed with 30 mL of H2O and extracted with Et20 (3×30 mL)
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography (hexane/Et2O 9/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=CC(=NC1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.